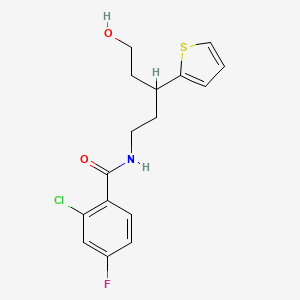
2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a member of the benzamide family and has a molecular weight of 398.89 g/mol. It is commonly referred to as CFPTB and is known for its unique properties that make it a promising candidate for scientific research.
Applications De Recherche Scientifique
Structural Analysis and Coordination Networks
Research on structurally related tetrazolate-yl acylamide tectons, including compounds with substituents similar to the one , has shown their application in forming chiral coordination networks with significant second harmonic generation (SHG) efficiencies. These studies indicate the importance of substituents in determining the structural topologies and nonlinear optical properties of coordination networks, which can have applications in materials science and optical technologies (Liao et al., 2013).
Biological Activity Spectrum
Compounds with similar structural frameworks have been evaluated for their biological activities, demonstrating a broad spectrum of activity against mycobacterial, bacterial, and fungal strains. This research highlights the potential for designing new antimicrobial agents based on the structure-activity relationship of these compounds (Imramovský et al., 2011).
Antimicrobial and Antifungal Applications
Derivatives of benzamide and thiophene have been synthesized and shown to possess antimicrobial activity against various strains, including gram-negative bacteria and fungi. These findings suggest the potential for developing new antimicrobial agents that can address the challenge of resistant strains (Mishra & Chundawat, 2019).
Crystal Structure and Supramolecular Aggregation
The crystal structure analysis of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides reveals insights into molecular conformations and modes of supramolecular aggregation. This research can inform the design of new compounds with desired physical and chemical properties for various applications (Sagar et al., 2018).
Halogen Interactions in Crystal Structures
The analysis of halogen-substituted benzanilides, including compounds with fluoro and chloro substituents, provides valuable information on weak interactions involving halogens in crystal structures. Understanding these interactions is crucial for the design of materials with specific crystal packing and properties (Chopra & Row, 2005).
Pharmacological Evaluation
Research on benzamide derivatives, including those with fluoro and chloro substituents, has also explored their pharmacological evaluation, particularly as MT2 receptor ligands, indicating the potential for therapeutic applications in treating disorders related to melatonin receptor dysfunctions (Mesangeau et al., 2011).
Propriétés
IUPAC Name |
2-chloro-4-fluoro-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFNO2S/c17-14-10-12(18)3-4-13(14)16(21)19-7-5-11(6-8-20)15-2-1-9-22-15/h1-4,9-11,20H,5-8H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZIACRLODVPQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CCNC(=O)C2=C(C=C(C=C2)F)Cl)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-fluoro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

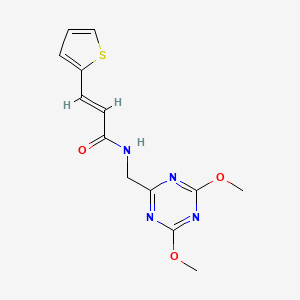
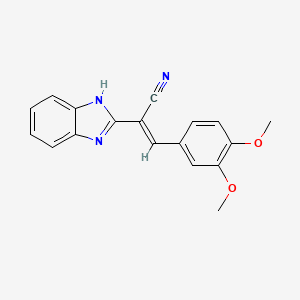

![3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2802506.png)

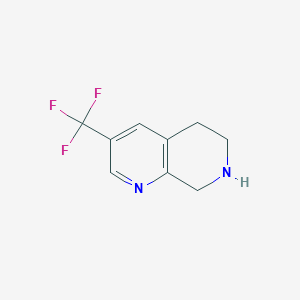
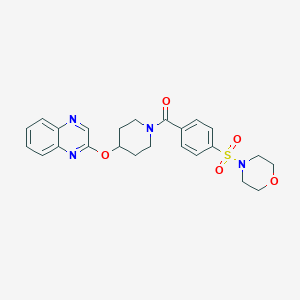

![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802512.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802514.png)
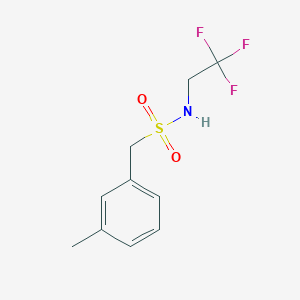
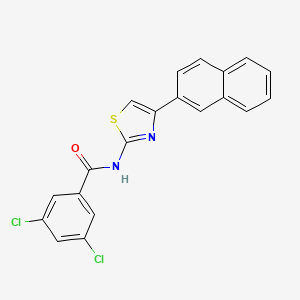
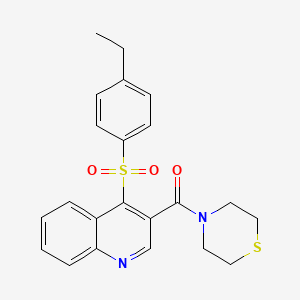
![1H,2H,3H,3aH,4H,6aH-cyclopenta[b]pyrrol-2-one](/img/structure/B2802520.png)